Methyl nonadeca-9,10-dienoate

CAS No.: 81932-43-6

Cat. No.: VC19302794

Molecular Formula: C20H36O2

Molecular Weight: 308.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81932-43-6 |

|---|---|

| Molecular Formula | C20H36O2 |

| Molecular Weight | 308.5 g/mol |

| Standard InChI | InChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-2/h10,12H,3-9,13-19H2,1-2H3 |

| Standard InChI Key | PIISIEBWFAYXSH-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCC=C=CCCCCCCCC(=O)OC |

Introduction

Chemical Identity and Structural Characteristics

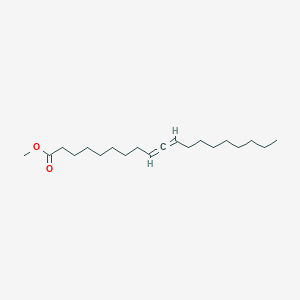

Methyl nonadeca-9,10-dienoate belongs to the class of unsaturated fatty acid methyl esters (FAMEs). Its molecular formula is , with a molecular weight of 308.50 g/mol . The compound features a methyl ester group at the terminal carboxyl end and two conjugated double bonds at carbons 9 and 10 (Figure 1). The conjugated diene system likely influences its reactivity, particularly in oxidation and polymerization reactions.

Key structural features:

-

Backbone: 19-carbon chain with a methyl ester group.

-

Double bonds: Conjugated - and -positions.

-

Stereochemistry: Typically exists in the cis () configuration, though trans-isomers may form under specific conditions .

Synthesis and Isolation Strategies

While no direct synthesis protocols for methyl nonadeca-9,10-dienoate are documented, analogous methods for related dienoates suggest viable pathways:

Esterification of Nonadeca-9,10-Dienoic Acid

-

Acid-catalyzed esterification: Reacting nonadeca-9,10-dienoic acid with methanol in the presence of sulfuric acid or -toluenesulfonic acid.

-

Enzymatic esterification: Lipase-mediated reactions under mild conditions to preserve double bond integrity .

Partial Hydrogenation of Polyunsaturated Esters

Selective hydrogenation of methyl nonadeca-9,12,15-trienoate using palladium or nickel catalysts may yield the dienoate, though over-hydrogenation to monoenoates remains a challenge .

Physicochemical Properties

Data extrapolated from related dienoates and computational models reveal the following properties:

The conjugated double bonds confer UV absorption at 230–260 nm, characteristic of dienoates .

Biological Activities and Applications

Insect Pheromone Activity

Methyl nonadeca-10,13-dienoate acts as a trail-following pheromone in termites. The 9,10-dienoate’s structural similarity suggests potential roles in insect communication, though empirical validation is needed.

Industrial Applications

-

Lubricants: High thermal stability and low volatility make dienoates suitable for bio-based lubricants .

-

Polymer Chemistry: The diene system enables copolymerization with styrene or acrylates for biodegradable plastics .

Comparative Analysis with Related Compounds

Challenges and Future Directions

-

Synthetic Optimization: Developing stereoselective methods to avoid isomerization during synthesis .

-

Biological Screening: Assessing anticancer, anti-inflammatory, and neuroprotective activities using in vitro models.

-

Environmental Impact: Evaluating biodegradability and ecotoxicity through OECD guidelines .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume